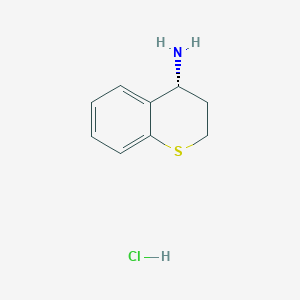

(R)-thiochroman-4-amine hydrochloride

説明

Significance of Chiral Amines as Structural Motifs and Synthetic Intermediates

Chiral amines are organic compounds containing an amine group attached to a stereocenter, rendering them non-superimposable on their mirror images. These molecules are of paramount importance in the fields of organic chemistry and medicinal science for several reasons.

Firstly, chiral amines are ubiquitous structural motifs found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.govnih.gov The specific three-dimensional arrangement (stereochemistry) of the amine group is often crucial for its biological function. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. A classic and tragic example of the importance of chirality is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. This highlights the critical need for enantiomerically pure compounds in therapeutic applications.

Secondly, chiral amines are invaluable synthetic intermediates. They serve as versatile building blocks for the construction of more complex chiral molecules. nih.gov The development of efficient and stereoselective methods for the synthesis of chiral amines has been a major focus of chemical research. These methods can be broadly categorized as follows:

Asymmetric Hydrogenation: This is a direct and efficient approach for preparing α-chiral amines through the asymmetric hydrogenation of prochiral imines. nih.gov

Reductive Amination: This widely used protocol involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to the target amine. Current time information in Jakarta, ID. The use of chiral catalysts or auxiliaries can lead to the formation of a single enantiomer.

Hydroamination: This atom-economical method involves the addition of an N-H bond across a carbon-carbon unsaturated bond. Current time information in Jakarta, ID.

Biocatalysis: Engineered enzymes, such as transaminases and amine dehydrogenases, offer highly selective and sustainable routes to chiral amines under mild conditions. nih.gov

The continuous development of these synthetic strategies underscores the central role of chiral amines in advancing both academic research and industrial-scale chemical production.

Overview of the Thiochroman (B1618051) Scaffold and its Enantiomeric Forms in Research

The thiochroman scaffold is a sulfur-containing heterocyclic compound, structurally analogous to chromane, where a sulfur atom replaces the oxygen atom in the heterocyclic ring. nih.gov This substitution imparts distinct electronic and steric properties to the molecule, making the thiochroman framework an attractive scaffold in medicinal chemistry. researchgate.net Thiochroman-4-one (B147511) is a common and versatile precursor for the synthesis of a wide range of thiochroman derivatives. nih.govyale.edu

Research has demonstrated that compounds incorporating the thiochroman scaffold exhibit a broad spectrum of pharmacological activities. nih.govevitachem.com The versatility of this scaffold has led to its investigation in various therapeutic areas.

Table 1: Reported Biological Activities of Thiochroman Derivatives

| Biological Activity | Description |

| Antimicrobial | Thiochroman-4-one derivatives have shown activity against various bacterial and fungal strains. |

| Anticancer | Certain thiochroman derivatives have been investigated for their potential as antiestrogens for the treatment of breast cancer and have demonstrated cytotoxic effects on tumor cells. |

| Antiviral | Some derivatives have shown potential as anti-HIV agents. evitachem.com |

| Antiparasitic | Thiochroman-4-one derivatives have been identified as promising scaffolds for developing agents against parasites like Leishmania panamensis. nih.gov |

The introduction of a chiral center, often at the 4-position of the thiochroman ring, creates enantiomeric forms of these molecules. The synthesis of enantiomerically pure thiochromanes is a key objective, as the biological activity often resides in a single enantiomer. Asymmetric methods to achieve this include the enantioselective reduction of thiochroman-4-ones and the enzymatic resolution of racemic mixtures. evitachem.com The ability to functionalize the thiochroman core allows for the systematic exploration of structure-activity relationships (SAR), aiding in the optimization of compounds for enhanced potency and selectivity. evitachem.com

Historical Development and Academic Context of (R)-Thiochroman-4-amine Hydrochloride Research

The research into this compound is situated at the intersection of synthetic methodology development and medicinal chemistry. Its history is not that of a single discovery but rather an evolution built upon the foundational understanding of chiral amine synthesis and the therapeutic potential of the thiochroman scaffold.

The academic pursuit of this specific compound is driven by the need for enantiomerically pure building blocks for drug discovery. The synthesis of this compound typically originates from the precursor, thiochroman-4-one. nih.gov The historical development of synthetic routes has focused on overcoming the challenge of controlling the stereochemistry at the C4 position.

Key milestones in the synthetic development include:

Formation of the Thiochroman Core: Early methods focused on the cyclization of β-arylthiopropanoic acids to form the thiochroman-4-one ring system. nih.govyale.edu

Stereoselective Amination: The introduction of the amine group at the 4-position with a specific (R)-configuration represents the most critical and challenging step. Reductive amination of thiochroman-4-one is a direct approach, but can lead to a racemic mixture. Consequently, much of the academic research has centered on developing asymmetric methods. This includes the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of the reaction, aiming for high enantiomeric excess. evitachem.com

Salt Formation: The final step involves converting the chiral amine into its hydrochloride salt. This is a standard practice in medicinal chemistry to improve the compound's stability, crystallinity, and handling properties for laboratory use and further synthetic applications.

The academic context for research on this compound is primarily its role as a key intermediate for the synthesis of more complex, biologically active molecules. For instance, studies on related thiochroman derivatives have pointed towards potential antileishmanial activity, making this compound a valuable starting point for developing new antiparasitic agents. nih.gov The research, therefore, emphasizes not only the novel synthesis of this chiral building block but also its application in creating new chemical entities with therapeutic potential.

Structure

3D Structure of Parent

特性

分子式 |

C9H12ClNS |

|---|---|

分子量 |

201.72 g/mol |

IUPAC名 |

(4R)-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |

InChIキー |

TXPWNJPROMVYBG-DDWIOCJRSA-N |

異性体SMILES |

C1CSC2=CC=CC=C2[C@@H]1N.Cl |

正規SMILES |

C1CSC2=CC=CC=C2C1N.Cl |

製品の起源 |

United States |

Advanced Stereoselective Synthetic Methodologies for R Thiochroman 4 Amine Hydrochloride

Asymmetric Reduction Strategies for Thiochroman-4-ones to Chiral Thiochroman-4-ols and Subsequent Amination

A primary and effective route to chiral thiochroman-4-amines involves the initial asymmetric reduction of the prochiral thiochroman-4-one (B147511) to the corresponding chiral thiochroman-4-ol (B1596091). This chiral alcohol intermediate can then be converted to the target amine via stereospecific substitution reactions, typically involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Catalytic asymmetric hydrogenation (CAH) represents a powerful tool for the enantioselective reduction of ketones. While direct CAH of thiochroman-4-one to (R)-thiochroman-4-ol is a feasible approach, related strategies involving the hydrogenation of thiochromene derivatives have also been explored. For instance, rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-thiochromenes has been successfully developed, providing access to chiral 2-substituted thiochromanes with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net This methodology, while not directly producing the C-4 alcohol, highlights the utility of transition-metal catalysis in establishing stereocenters within the thiochromane framework. The principles of such catalytic systems, often employing chiral phosphine (B1218219) ligands, can be adapted for the reduction of the C-4 carbonyl group in thiochroman-4-one. The selection of the metal catalyst (e.g., Rhodium, Ruthenium, Iridium) and the chiral ligand is critical for achieving high conversion and enantioselectivity.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. The biotransformation of thiochroman-4-one and its derivatives using various microorganisms has been investigated, demonstrating the potential for producing enantiopure thiochroman-4-ols. nih.gov

Fungi, in particular, have been shown to be effective biocatalysts. For example, the biotransformation of thiochroman-4-one using fungi such as Mortierella isabellina and Helminthosporium sp. can yield thiochroman-4-ols with good enantioselectivity. nih.gov Similarly, marine-derived fungal strains like Emericellopsis maritima and Purpureocillium lilacinum have been employed in the biotransformation of thiochroman-4-ol and its derivatives. nih.govresearchgate.net These processes can result in the production of specific enantiomers of the alcohol, which can then be carried forward to synthesize the desired (R)-thiochroman-4-amine. Studies on derivatives like 6-chlorothiochroman-4-one (B87741) and 6-methylthiochroman-4-one (B1293643) using fungi such as Trichoderma viride and Botrytis cinerea have also shown the production of chiral thiochromanols with good yields and enantioselectivities. nih.gov

Table 1: Examples of Biotransformation of Thiochroman-4-one Derivatives

| Substrate | Biocatalyst | Product | Enantioselectivity/Yield |

|---|---|---|---|

| Thiochroman-4-one | Mortierella isabellina, Helminthosporium sp. | (R)-Thiochroman-4-ol | High enantiomeric purity |

| 6-Chlorothiochroman-4-one | Trichoderma viride, Botrytis cinerea | Chiral 6-chlorothiochroman-4-ol | Good yields and enantioselectivities |

Enantioselective Amination Reactions to Construct the Chiral Amine Center at C-4

Directly establishing the chiral amine center at the C-4 position through enantioselective amination reactions is a highly atom-economical strategy. This can be achieved through various transition metal-catalyzed processes. Recent advancements in catalysis have enabled the enantioselective amination of C(sp³)–H bonds, which could be applied to the thiochromane scaffold. researchgate.net

For instance, chiral iron porphyrin complexes have been used as catalysts in visible-light-mediated enantioselective amination reactions of related heterocyclic systems, achieving excellent enantioselectivities (93-99% ee). researchgate.netnih.gov The mechanism often involves the formation of a reactive nitrene species that inserts into a C-H bond, with the chiral ligand on the metal catalyst directing the stereochemical outcome. Iridium-catalyzed allylic amination reactions have also been developed for the construction of C-chiral amines, providing a robust method for forming the carbon-nitrogen bond with high regio- and enantioselectivity. semanticscholar.org While direct application to thiochroman-4-one might require derivatization to an appropriate precursor (e.g., an enol derivative or an allylic system), these methods showcase the potential of modern catalytic systems for the direct enantioselective synthesis of chiral amines. acs.org

Chiral Resolution Techniques for Enantiomeric Purity Enhancement of (R)-Thiochroman-4-amine Hydrochloride

Chiral resolution is a classical yet highly effective method for separating a racemic mixture of thiochroman-4-amine into its constituent enantiomers. wikipedia.org This technique is particularly useful for enhancing the enantiomeric purity of the target (R)-enantiomer obtained from a synthetic route that yields a racemic or enantioenriched mixture.

The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.orgrsc.org Optically pure acids, such as tartaric acid or mandelic acid, are frequently used for this purpose. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Once the desired diastereomeric salt (e.g., the salt of (R)-thiochroman-4-amine with the chiral acid) is isolated, the chiral auxiliary can be removed by treatment with a base to liberate the enantiomerically pure (R)-thiochroman-4-amine. This free amine is then typically converted to its hydrochloride salt for improved stability and handling.

Another powerful resolution technique is chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC). mdpi.com Using a chiral stationary phase, the enantiomers of thiochroman-4-amine can be separated based on their differential interactions with the chiral support, allowing for the isolation of each enantiomer with very high enantiopurity. mdpi.com

Synthetic Routes Utilizing Chiral Thiochroman-4-one Precursors from Ring Transformation and Annulation Reactions

An alternative strategy involves the synthesis of an optically active thiochroman-4-one precursor, which already contains the desired stereochemistry or a precursor to it. This chiral ketone can then be converted to (R)-thiochroman-4-amine through stereospecific reactions.

Ring transformation reactions provide an elegant way to construct chiral thiochroman-4-ones. For example, the stereoselective synthesis of thiochroman-4-ones has been achieved through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. researchgate.netresearchgate.net This method allows for the transfer of chirality from an acyclic precursor to the final heterocyclic product.

Catalytic annulation reactions are also pivotal in constructing the thiochromane core. mdpi.com Rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate-addition sequence has been developed for the one-pot synthesis of thiochroman-4-ones from readily available starting materials. acs.org While this specific method produces a racemic product, the incorporation of chiral ligands into the catalytic system could potentially render the process enantioselective. Generally, the synthesis of thiochroman-4-ones can be achieved by the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. nih.gov By starting with a chiral 3-(phenylthio)propanoic acid derivative, one could potentially access a chiral thiochroman-4-one.

Chemical Transformations and Functionalization of R Thiochroman 4 Amine Hydrochloride

N-Functionalization and Amine Derivatization Reactions

The primary amine group at the C4 position of the thiochroman (B1618051) ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine in (R)-thiochroman-4-amine allows for straightforward reactions with various electrophilic reagents to form stable amide, sulfonamide, and carbamate linkages. These functional groups are prevalent in biologically active molecules.

Amide Synthesis: Acylation of (R)-thiochroman-4-amine with acyl chlorides or carboxylic acids (in the presence of coupling agents) yields the corresponding N-(thiochroman-4-yl)amides. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.

Sulfonamide Synthesis: The reaction with sulfonyl chlorides is a common method for preparing sulfonamides. frontiersrj.comresearchgate.net This reaction, often carried out under basic conditions, couples the amine with an organosulfonyl group, a motif known for its diverse biological activities. frontiersrj.comnih.gov The nucleophilicity of the amine dictates its reactivity, with primary amines generally showing high reactivity. researchgate.net

Carbamate Synthesis: Carbamates can be synthesized by reacting the amine with chloroformates or by the addition of the amine to isocyanates. researchgate.net The carbamate moiety is valued in medicinal chemistry for its ability to form hydrogen bonds and for its metabolic stability. researchgate.net

These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Amide, Sulfonamide, and Carbamate Derivatives

| Derivative Type | Reagent | General Reaction Conditions | Product |

| Amide | Acyl Chloride (R-COCl) | Aprotic solvent, Base (e.g., Triethylamine) | N-((R)-thiochroman-4-yl)acetamide |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Aprotic solvent, Base (e.g., Pyridine) | N-((R)-thiochroman-4-yl)benzenesulfonamide |

| Carbamate | Chloroformate (R-OCOCl) | Aprotic solvent, Base (e.g., Triethylamine) | Ethyl ((R)-thiochroman-4-yl)carbamate |

| Carbamate | Isocyanate (R-NCO) | Aprotic solvent | 1-Phenyl-3-((R)-thiochroman-4-yl)urea |

Formation of Other Nitrogen-Containing Heterocyclic Systems

The primary amine of (R)-thiochroman-4-amine serves as a versatile synthon for the construction of novel nitrogen-containing heterocyclic systems. nih.govmdpi.com Through intramolecular or intermolecular cyclization reactions, the thiochroman core can be fused or linked to other rings, significantly expanding its chemical diversity.

For instance, reaction with bifunctional electrophiles can lead to the formation of five, six, or seven-membered heterocyclic rings. Condensation reactions with dicarbonyl compounds can yield pyrrole or pyrimidine derivatives, while reactions with appropriate precursors can lead to the formation of imidazoles or triazoles. nih.govorganic-chemistry.org These new heterocyclic systems can introduce additional points of interaction for biological targets or modify the physicochemical properties of the parent molecule.

Modifications of the Thiochroman Ring System via the Sulfur Atom

The thioether moiety in the thiochroman ring is another key site for functionalization, primarily through oxidation reactions. rsc.org

The sulfur atom in the thiochroman ring can be selectively oxidized to form the corresponding sulfoxide and sulfone. researchgate.net This transformation not only alters the electronic properties and hydrogen bonding capacity of the molecule but also introduces a new chiral center at the sulfur atom when forming the sulfoxide, leading to diastereomers.

Oxidation to Sulfoxide: The partial oxidation of the thioether to a sulfoxide can be achieved using a controlled amount of an oxidizing agent. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂) under catalytic conditions or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. The stereoselectivity of this oxidation can be influenced by the choice of chiral oxidants or catalysts, allowing for the preferential formation of one diastereomer. nih.gov

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone. researchgate.net Common reagents for this transformation include potassium permanganate (KMnO₄) or hydrogen peroxide in acetic acid. google.com The sulfone is achiral at the sulfur atom.

The relative ratio of sulfoxide to sulfone can be controlled by the stoichiometry of the oxidant used. researchgate.net These oxidation states significantly impact the molecule's polarity and geometry.

Table 2: Oxidation of the Thioether Moiety

| Product | Oxidizing Agent | Typical Conditions | Stereochemistry at Sulfur |

| (R)-thiochroman-4-amine 1-oxide (Sulfoxide) | 1 equivalent of m-CPBA | CH₂Cl₂, 0 °C to r.t. | Chiral (forms diastereomers) |

| (R)-thiochroman-4-amine 1,1-dioxide (Sulfone) | Excess H₂O₂ | Acetic Acid, heat | Achiral |

| (R)-thiochroman-4-amine 1,1-dioxide (Sulfone) | KMnO₄ | Acetone/Water | Achiral |

Stereochemical Retention and Inversion Control during Derivatization Processes

Maintaining or intentionally inverting the stereochemistry at the C4 position is critical during the derivatization of (R)-thiochroman-4-amine. The stereochemical outcome of a reaction is highly dependent on the reaction mechanism.

Retention of Configuration: Most derivatization reactions at the primary amine, such as acylation or sulfonylation, proceed with retention of configuration at the C4 stereocenter. youtube.com This is because the reaction occurs at the nitrogen atom and does not involve the breaking of any bonds to the chiral carbon. Similarly, oxidation of the sulfur atom does not affect the configuration at C4.

Inversion of Configuration: Inversion of the stereocenter is less common but can be achieved through specific reaction sequences. For example, a nucleophilic substitution reaction at the C4 position involving the displacement of a suitable leaving group would proceed via an Sₙ2 mechanism, resulting in an inversion of configuration. youtube.com While the amine itself is not a good leaving group, it could be chemically transformed into one (e.g., a diazonium salt), although such reactions can be complex and may lead to mixtures of products. The ability to control and edit stereocenters is a significant challenge and a key area of modern organic synthesis. nih.gov

The stereochemistry of amines can be complex, as simple acyclic chiral amines often undergo rapid pyramidal inversion, making resolution difficult. libretexts.org However, the incorporation of the nitrogen atom into the rigid thiochroman ring system means that the chirality is defined by the C4 carbon, which is configurationally stable under the conditions described.

Role of R Thiochroman 4 Amine Hydrochloride As a Chiral Catalyst Component and Ligand

Development of Chiral Organocatalysts Incorporating the Thiochroman-4-amine Scaffold.

The development of chiral organocatalysts has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional catalysts. rsc.org Primary amines, in particular, are versatile building blocks for a class of powerful organocatalysts known as bifunctional catalysts. rsc.orgrsc.org These catalysts typically possess both a Lewis basic site (the amine) and a Brønsted acidic site (often a thiourea (B124793) or amide group) on a single chiral scaffold. beilstein-journals.org This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction, leading to high levels of stereoselectivity. researchgate.net

The (R)-thiochroman-4-amine scaffold is a prime candidate for the construction of such bifunctional organocatalysts. The primary amine group can be readily derivatized to introduce a hydrogen-bond donor moiety, such as a thiourea group. The synthesis of such a catalyst would typically involve the reaction of (R)-thiochroman-4-amine with an appropriate isothiocyanate. The resulting bifunctional primary amine-thiourea catalyst would be expected to adopt a conformation where the thiourea and the amine group can act in synergy to promote asymmetric transformations. rsc.org

Bifunctional primary amine-thiourea organocatalysts are highly effective in promoting a variety of asymmetric carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgmdpi.com A hypothetical organocatalyst derived from (R)-thiochroman-4-amine could be applied to the asymmetric Michael addition of ketones to nitroolefins, a key reaction for the synthesis of valuable chiral γ-nitro ketones.

In a typical reaction, the primary amine of the catalyst would react with the ketone to form a chiral enamine intermediate. Simultaneously, the thiourea moiety would activate the nitroolefin electrophile through hydrogen bonding. This dual activation would bring the reactants into close proximity within a chiral environment, facilitating the enantioselective formation of the carbon-carbon bond.

Table 1: Representative Results for the Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene Catalyzed by a Hypothetical (R)-Thiochroman-4-amine-Thiourea Catalyst

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 25 | 24 | 92 | 90 (R) |

| 2 | 10 | Dichloromethane | 25 | 24 | 88 | 85 (R) |

| 3 | 10 | Tetrahydrofuran | 25 | 48 | 85 | 82 (R) |

| 4 | 5 | Toluene | 0 | 72 | 90 | 93 (R) |

This is a hypothetical data table created for illustrative purposes based on typical results for similar catalyst systems.

The mechanism of chiral induction in reactions catalyzed by bifunctional amine-thiourea organocatalysts has been the subject of extensive theoretical and experimental studies. acs.orgacs.org It is generally accepted that the stereochemical outcome of the reaction is determined in the transition state, where the catalyst, nucleophile, and electrophile are assembled in a highly organized manner.

For a catalyst derived from (R)-thiochroman-4-amine, the rigid bicyclic scaffold would play a crucial role in establishing a well-defined chiral pocket. The thiourea group would be expected to form two hydrogen bonds with the nitro group of the nitroolefin, fixing its orientation. The enamine, formed from the ketone and the primary amine of the catalyst, would then approach the activated nitroolefin from one of the two prochiral faces. The steric bulk of the thiochroman (B1618051) backbone would effectively block one of these faces, leading to a highly enantioselective reaction. The (R)-configuration of the amine would dictate which enantiomer of the product is formed.

Coordination Chemistry and Ligand Applications in Transition Metal Catalysis.

Chiral amines and thioethers are important classes of ligands in transition metal-catalyzed asymmetric synthesis. bohrium.com The (R)-thiochroman-4-amine hydrochloride, possessing both a chiral amine and a thioether moiety, has the potential to act as a bidentate N,S-ligand for a variety of transition metals. The coordination of both the nitrogen and sulfur atoms to a metal center would create a chiral metal complex that could be used as a catalyst for a range of asymmetric transformations. bohrium.com

The synthesis of such a ligand would involve the deprotonation of the amine hydrochloride to the free amine, which could then be reacted with a suitable metal precursor. The resulting metal complex would have a well-defined geometry, with the thiochroman backbone creating a chiral environment around the metal center. Such complexes could be particularly useful in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. acs.org The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by introducing substituents on the aromatic ring of the thiochroman scaffold.

Table 2: Potential Applications of (R)-Thiochroman-4-amine as a Ligand in Asymmetric Catalysis

| Reaction Type | Metal | Typical Substrates | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | High enantioselectivity, mild reaction conditions |

| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, carbonates | Control of regioselectivity and enantioselectivity |

| Asymmetric Cross-Coupling | Palladium, Nickel | Aryl halides, organometallic reagents | Formation of chiral biaryls and other C-C bonds |

This table illustrates potential applications and is not based on experimentally verified results for this specific ligand.

Investigation of R Thiochroman 4 Amine Hydrochloride Derivatives in Structure Activity Relationship Sar Studies for Biological Targets

Design Principles for Scaffold-Based Biological Activity

The thiochromane scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. researchgate.netnih.govmdpi.comresearchgate.netbohrium.com The design of new therapeutic agents often utilizes this core structure as a template, where various functional groups are introduced to modulate biological activity and target specificity. The presence of a sulfur atom in the heterocyclic ring enhances the molecule's chemical reactivity, allowing it to interact with a diverse set of biological targets and modulate enzyme activity. nih.gov

Furthermore, the saturated nature of the thiochromane ring system provides stereochemical flexibility. nih.gov This three-dimensional arrangement can be strategically manipulated to optimize the interaction between the drug molecule and its biological receptor, potentially leading to improved pharmacokinetic and pharmacodynamic properties. nih.gov The fundamental design principle involves leveraging the thiochromane core's inherent bioactivity while systematically modifying its peripheral substituents to fine-tune its therapeutic effects for specific diseases. nih.govbohrium.com

In Vitro Mechanistic Studies on Biological Targets

Derivatives of the thiochroman (B1618051) scaffold exert their biological effects by interacting with various molecular targets, including enzymes and receptors. For instance, certain thiochromane derivatives have been shown to inhibit key enzymes implicated in cancer progression, such as tyrosine kinases and carbonic anhydrases. nih.gov In other cases, they can function as pure antiestrogens by binding to and promoting the downregulation of the estrogen receptor, a key target in the treatment of breast cancer. nih.gov The amine group present in the core structure of (R)-thiochroman-4-amine may play a crucial role in binding to the active sites of enzymes or receptors, thereby initiating a therapeutic response. evitachem.com Molecular docking studies have been employed to predict and analyze the interactions between these derivatives and their biological targets, providing insights into their mechanism of action at a molecular level. rsc.org

Antimicrobial and Antifungal Activity Assessment

Thiochroman-4-one (B147511) derivatives have demonstrated significant potential as both antibacterial and antifungal agents. researchgate.netnih.govmdpi.combohrium.comrsc.orgnih.govnih.gov Studies have shown their efficacy against a spectrum of pathogens, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Pseudomonas fluorescens. mdpi.comrsc.orgnih.gov

In the realm of antifungal research, thiochroman-4-one derivatives have been identified as potent inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections. rsc.org Certain derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Candida albicans. rsc.org Another study highlighted 2-(indole-3-yl)-thiochroman-4-ones, which showed significant activity against various fungal strains including C. albicans and Cryptococcus neoformans. rsc.org Furthermore, spiro pyrrolidines that incorporate a thiochroman-4-one moiety have shown superior antibacterial activity compared to standard drugs like amoxicillin. nih.govrsc.org

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Spiro pyrrolidines with thiochromanone | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | Demonstrated superior antibacterial activity to amoxicillin, with MIC values as low as 32 μg/mL. | nih.govrsc.org |

| Thiochroman-4-one derivatives | Candida albicans, Cryptococcus neoformans | Exhibited potent antifungal activity, with some compounds showing MIC values as low as 0.5 μg/mL against C. albicans by inhibiting NMT. | rsc.org |

| 2-(Indole-3-yl)-thiochroman-4-ones | C. albicans, C. neoformans, Microsporum gypseum | Showed significant antifungal activity, with MIC values of 4 μg/mL against C. albicans. | rsc.org |

| Carboxamide-functionalized thiochromanones | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | A chloro-substituted derivative showed potent activity with EC50 values of 15 μg/mL for Xoo and 23 μg/mL for Xac. | rsc.org |

Antileishmanial and Antitrypanosomal Activity Investigations

The thiochroman scaffold has emerged as a promising foundation for the development of novel antiprotozoal agents. evitachem.com Significant research has focused on thiochroman-4-one derivatives as potential treatments for leishmaniasis, a disease caused by Leishmania parasites. nih.govresearchgate.netrsc.orgnih.gov

The derivatization of the core thiochroman-4-one structure has been shown to dramatically enhance its antileishmanial properties. For example, the introduction of acyl hydrazone moieties significantly boosts activity against the intracellular amastigote form of Leishmania panamensis. nih.gov Semicarbazone and thiosemicarbazone derivatives, in particular, have displayed high efficacy with EC50 values of 5.4 µM and 5.1 µM, respectively, coupled with low cytotoxicity. nih.gov Another successful strategy involves the incorporation of a vinyl sulfone group, which has led to compounds with potent activity (EC50 of 3.24 μM) and a high selectivity index (173.24), surpassing the efficacy of the reference drug Amphotericin B. nih.govrsc.org In addition to their antileishmanial properties, thiochromane derivatives have also shown potential as antitrypanosomal agents. rsc.org

| Compound Type | Target Organism | Activity (EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thiochromone with vinyl sulfone moiety | Leishmania panamensis | 3.24 μM | 173.24 | nih.govrsc.org |

| Semicarbazone derivative of thioflavanone | Leishmania panamensis | 5.4 μM | 18.6 | rsc.orgnih.gov |

| Thiosemicarbazone derivative of thioflavanone | Leishmania panamensis | 5.1 μM | - | nih.gov |

| 2,2-dimethylthiochromanone analog | Leishmania infantum | 7.2 μM (IC50) | 8.06 | nih.gov |

Antiviral and Anticancer Activity Exploration

Thiochroman derivatives have demonstrated notable potential in both anticancer and antiviral research. researchgate.netnih.govmdpi.com Their anticancer activity is often attributed to their ability to inhibit the proliferation of tumor cells and induce apoptosis. nih.gov For instance, certain 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one compounds have shown superior anticancer activity against human lung cancer cell lines (A-549) compared to the standard drug adriamycin. rsc.org Additionally, specific thiochroman derivatives have been developed as pure antiestrogens that can downregulate the estrogen receptor, making them valuable candidates for treating hormone-dependent breast cancers. researchgate.netnih.gov

In the context of antiviral research, the thiochromane scaffold has been explored for its potential to inhibit viral enzymes. rsc.org Molecular docking studies have suggested that derivatives like (Z)-3-(4′-chlorobenzylidene)-thiochroman-4-one can exhibit a high binding affinity to Mpro, a key protease in viral replication, indicating a potential mechanism for blocking viral propagation. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Analysis of Functionalized (R)-Thiochroman-4-amine Derivatives

The biological activity of thiochroman derivatives is profoundly influenced by the nature and position of their functional groups. Comprehensive SAR analyses have provided critical insights into optimizing these molecules for various therapeutic targets. nih.govnih.govresearchgate.net

For antimicrobial and antifungal activity , the introduction of electron-withdrawing groups, such as a chlorine atom at the 6-position of the thiochroman-4-one ring, has been shown to enhance efficacy. rsc.org Similarly, incorporating hydroxyl or oxime fragments into the thiopyran ring can also significantly boost antifungal properties. researchgate.net

In the development of antileishmanial agents , SAR studies have revealed that adding a vinyl sulfone group or acyl hydrazone moieties to the thiochroman-4-one scaffold is a highly effective strategy for increasing potency. researchgate.netrsc.orgnih.gov Specifically, fluorine substitution at the C6 position has been found to increase leishmanicidal activity. rsc.org Conversely, one study noted that replacing a phenyl group with a 4-aminophenyl ring led to a decrease in antileishmanial effects. nih.gov

For anticancer and antiestrogen (B12405530) activity , the stereochemistry and specific substituents play a crucial role. A (3RS,4RS)-configuration between the 3- and 4-positions, a methyl group at the 3-position, a long nine-methylene side chain, and a terminal perfluoroalkyl moiety have been identified as key structural features for enhancing estrogen receptor binding and oral antiestrogen activity. nih.gov These SAR findings are instrumental in guiding the rational design of more potent and selective thiochroman-based therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Stereochemical and Structural Elucidation of R Thiochroman 4 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (R)-thiochroman-4-amine hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can establish through-bond and through-space correlations, which are crucial for assigning stereochemistry.

While specific NMR data for this compound is not widely published, analysis of its precursor, thiochroman-4-one (B147511), and related thiochromane derivatives provides a strong basis for expected spectral features. The introduction of the amine group at the C4 position and the formation of the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the thiacyclohexane ring. The protons at C2, C3, and C4 would be of particular interest. The C4 proton, being attached to the stereocenter, would appear as a multiplet due to coupling with the adjacent C3 protons. The diastereotopic protons at C3 would likely present as complex multiplets. The aromatic region would display signals characteristic of a substituted benzene ring.

Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for confirming the relative stereochemistry. For the (R)-enantiomer, specific through-space interactions between the C4 proton and other protons in the ring would be expected. Furthermore, the use of chiral derivatizing agents, such as Mosher's acid, can be employed to form diastereomeric amides, which would exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and absolute configuration. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Thiochroman (B1618051) Core of this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | Multiplet | ~25-35 |

| C3 | Multiplet | ~30-40 |

| C4 | Multiplet | ~50-60 |

| C4a | - | ~125-135 |

| C5 | Doublet of doublets | ~125-130 |

| C6 | Triplet of doublets | ~125-130 |

| C7 | Triplet of doublets | ~125-130 |

| C8 | Doublet of doublets | ~120-125 |

| C8a | - | ~135-145 |

Note: These are predicted values based on related structures and are subject to solvent and salt form effects.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS would be expected to show a prominent peak for the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the protonated form of (R)-thiochroman-4-amine. The molecular formula of the free base is C₉H₁₁NS, with a monoisotopic mass of 165.0612 Da. Therefore, the expected [M+H]⁺ ion would be observed at approximately m/z 166.0690.

High-Resolution Mass Spectrometry (HRMS): HR ESI-MS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The high-resolution data would confirm the presence of carbon, hydrogen, nitrogen, and sulfur in the correct ratios, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. Common fragmentation pathways would likely involve the loss of the amine group, as well as cleavages within the thiochroman ring system, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for (R)-Thiochroman-4-amine

| Ion Type | Formula | Calculated m/z |

| [M+H]⁺ (Free Base) | C₉H₁₂NS⁺ | 166.0690 |

| Molecular Formula (HCl Salt) | C₉H₁₂ClNS | - |

| Molecular Weight (HCl Salt) | 201.72 g/mol | - |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality is required.

The crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the thiochroman ring. Most importantly, by using anomalous dispersion, the absolute configuration of the chiral center at C4 can be unequivocally assigned as 'R'. The resulting crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion, which stabilize the crystal lattice. While a crystal structure for the title compound is not publicly available, this technique remains the gold standard for absolute configuration assignment in chiral molecules. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical techniques are essential for studying chiral molecules as they are sensitive to the three-dimensional arrangement of atoms. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly powerful for determining enantiomeric excess and investigating conformational properties.

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of its chromophores. The aromatic benzene ring and the thioether moiety of the thiochroman system are the primary chromophores. The sign and intensity of these Cotton effects are unique to the (R)-enantiomer and would be a mirror image of the spectrum for the (S)-enantiomer.

This technique is highly valuable for:

Enantiomeric Excess (ee) Determination: By comparing the CD signal of a sample to that of the pure enantiomer, the enantiomeric excess can be accurately quantified.

Absolute Configuration Assignment: In the absence of X-ray crystallography, the absolute configuration can often be assigned by comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). Studies on related chiral thiochromanols have successfully used Electronic Circular Dichroism (ECD) spectra for stereochemical assignment. mdpi.comnih.gov

Conformational Studies: The CD spectrum is sensitive to the solution-state conformation of the molecule. Changes in the spectrum upon varying solvent or temperature can provide insights into the conformational dynamics of the thiochroman ring.

Computational and Theoretical Investigations of R Thiochroman 4 Amine Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These methods provide detailed information about the three-dimensional arrangement of atoms (conformation) and the distribution of electrons (electronic structure), which are critical determinants of a molecule's physical and biological properties.

Studies on thiochroman (B1618051) derivatives have employed various DFT functionals, such as B3LYP, M06-2X, and ωB97X-D, to investigate their conformational landscapes. researchgate.net For the thiochroman ring system, computations can identify the most stable conformers, such as the bent or twisted forms, and quantify the energy differences between them. researchgate.net For instance, in isothiochroman, a related sulfur-containing heterocycle, the bent form is the lowest in energy. researchgate.net Such analyses are crucial for understanding how the molecule will present itself to a biological target.

Furthermore, DFT calculations are used to explore the electronic properties of these molecules. Molecular electrostatic potential (MEP) maps, for example, can be generated to identify the electron-rich and electron-poor regions of the molecule, which indicate likely sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and bonding interactions within the molecule. researchgate.net These electronic insights are vital for predicting reactivity and intermolecular interactions.

Table 1: Summary of Quantum Chemical Calculation Methods and Findings for Thiochroman Derivatives

| Computational Method | Basis Set | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| DFT (B3LYP, M06-2X, ωB97X-D) | 6-311G++(2d, 3p), aug-cc-pVDZ | Molecular Conformation, Potential Energy Surfaces (PES) | Identified stable conformers (bent vs. twisted) and transition states for thiochroman analogues. | researchgate.net |

| DFT (B3LYP/6-31G) | 6-31G | Molecular Geometry, Vibrational Data, Bond Orders | Compared theoretical data with experimental X-ray diffraction data to validate the computed structures. Correlated NBO-calculated bond orders with changes in bond length. | researchgate.net |

| DFT | Not Specified | Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) | Performed for structural exploration and to identify reactive sites on spiropyrrolidines linked with thiochroman-4-one (B147511) moieties. | nih.gov |

Computational Rationalization of Stereochemical Outcomes in Asymmetric Synthetic Pathways

The biological activity of chiral molecules like (R)-thiochroman-4-amine is often highly dependent on their specific stereochemistry. Therefore, controlling the stereochemical outcome during synthesis is paramount. Computational methods are increasingly used to understand and predict the stereoselectivity of asymmetric reactions.

By modeling the transition states of a reaction, chemists can determine the energy barriers for the formation of different stereoisomers. The pathway with the lower activation energy is kinetically favored, leading to the predominant formation of one enantiomer or diastereomer over the other. DFT calculations have been successfully applied to rationalize the stereochemical outcomes in the synthesis of complex heterocyclic systems that include the thiochroman scaffold. nih.gov

For example, in organocatalyzed reactions, computational models can illustrate how a chiral catalyst interacts with the substrate to shield one face from attack, thereby directing the reaction to produce a specific stereoisomer. nih.gov These models can account for subtle non-covalent interactions that stabilize one transition state over another. This predictive power accelerates the development of efficient asymmetric syntheses by reducing the need for extensive empirical screening of catalysts and reaction conditions. researchgate.net

Table 2: Computational Methods in Asymmetric Synthesis of Thiochroman-Related Scaffolds

| Reaction Type | Computational Approach | Objective | Significance | Reference |

|---|---|---|---|---|

| Asymmetric Cycloaddition | DFT (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d)) | To explain the facial selectivity of the reaction. | Demonstrated that conformational reorganization of the catalyst-substrate complex dictates the stereochemical outcome by differentiating activation barriers. | nih.gov |

| Multicomponent Reactions | DFT | To rationalize the stereochemical outcome in the synthesis of spiropyrrolidines. | Corroborated the stereochemistry determined by X-ray diffraction, providing a theoretical basis for the observed product formation. | nih.gov |

| General Asymmetric Synthesis | DFT | To determine the relative stability of different stereoisomers (orientatiomers). | Provided theoretical support for a new model of orientational chirality, impacting the design of future asymmetric syntheses. | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To understand how (R)-thiochroman-4-amine hydrochloride and its derivatives might exert a biological effect, it is essential to predict how they interact with their protein targets at a molecular level. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a protein. amazonaws.com This method uses scoring functions to estimate the binding affinity, allowing researchers to rank potential drug candidates. For thiochroman derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, thiochroman-4-one derivatives have been docked into the active site of N-myristoyltransferase (NMT) from Candida albicans, revealing key interactions that contribute to their antifungal activity. nih.gov These studies can guide the modification of the thiochroman scaffold to enhance binding and improve potency. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational behavior of the ligand-protein complex over time. rsc.org MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust to each other, and can confirm the stability of the binding pose predicted by docking. researchgate.net This provides a more realistic representation of the molecular recognition process.

Table 3: Molecular Docking and Dynamics Simulation Studies of Thiochroman Derivatives

| Biological Target | Computational Method | Software/Tool | Key Findings | Reference |

|---|---|---|---|---|

| N-myristoyltransferase (NMT) of Candida albicans | Molecular Docking | Not Specified | Revealed a high receptor affinity and an interesting binding profile, guiding further structural diversity studies of NMT inhibitors. | nih.gov |

| Various Fungal and Bacterial Targets | Molecular Docking, Molecular Dynamics (MD) | Not Specified | Docking indicated favorable interactions, and MD simulations demonstrated stable conformational behavior of derivatives at the active site. | rsc.org |

| Antibacterial Targets (E. coli MurB) | Molecular Docking | Not Specified | Identified the most probable mechanism of action by comparing binding scores, which were consistent with biological activity. | mdpi.com |

| Trypanothione Reductase (Leishmaniasis) | Molecular Docking | Not Specified | Indicated favorable interactions between thiochroman-4-one derivatives and the target enzyme. | nih.gov |

In Silico Analysis of Biological Activity and ADMET Profile Prediction (excluding toxicity profiles)

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new thiochroman derivatives based on the known activities of a set of similar compounds. elsevierpure.com These models establish a mathematical relationship between chemical structure and biological activity.

ADMET prediction tools use a variety of algorithms and models based on a molecule's physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area) to estimate its behavior in the body. nih.govnih.gov For example, these tools can predict a compound's potential for oral bioavailability by assessing its likely gastrointestinal absorption and its ability to comply with established guidelines like Lipinski's Rule of Five. mdpi.com They can also predict whether a compound is likely to cross the blood-brain barrier, which is a key consideration for drugs targeting the central nervous system. mdpi.com By providing these predictions early on, in silico ADMET analysis helps prioritize compounds with a higher probability of success in clinical trials. nih.gov

Table 4: Predicted In Silico ADMET Properties for Drug Candidates

| ADMET Property | Prediction Method/Model | Importance in Drug Discovery | Reference |

|---|---|---|---|

| Lipophilicity (e.g., AlogP98) | Computational Algorithms | Affects absorption, permeation, and distribution. Ideal values (e.g., ≤ 5) suggest better absorption. | frontiersin.org |

| Aqueous Solubility | Computational Models | Crucial for absorption and formulation. Poor solubility can limit bioavailability. | researchgate.net |

| Intestinal Absorption (Human) | Models based on Caco-2 permeability and other descriptors. | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. | mdpi.comfrontiersin.org |

| Blood-Brain Barrier (BBB) Penetration | QSAR and other predictive models. | Determines if a compound can reach targets within the central nervous system. | amazonaws.commdpi.com |

| Drug-Likeness | Based on rules (e.g., Lipinski's, Veber's, Egan's). | Assesses whether a compound has physicochemical properties consistent with known oral drugs. | mdpi.com |

Emerging Research Directions and Future Perspectives for R Thiochroman 4 Amine Hydrochloride Research

Development of Novel Asymmetric Synthetic Pathways for Enhanced Enantiopurity and Scalability

The production of enantiomerically pure (R)-thiochroman-4-amine hydrochloride is critical for its application in stereospecific molecular interactions. Current research is intensely focused on developing more efficient, atom-economical, and scalable asymmetric synthetic routes that can deliver high enantiopurity.

Key strategies being explored include transition-metal-catalyzed asymmetric synthesis and organocatalysis. For instance, a highly efficient and atom-economical asymmetric synthesis of chiral thiochromanes has been developed using a CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-thiochromenes. nih.govrsc.org This method yields a variety of 4-allyl thiochromanes with excellent enantioselectivities (up to 99% ee) and high yields (up to 91%). nih.govrsc.org While this specific method produces a 4-allyl derivative, it demonstrates a powerful strategy for installing chirality at the C4 position, which could be adapted for the synthesis of the amine.

Organocatalytic domino reactions represent another promising avenue. An asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has been shown to produce highly functionalized chromans with excellent stereoselectivities (>20:1 dr, >99% ee). nih.gov Adapting such methodologies to thiochroman (B1618051) systems could provide a direct and scalable route to enantiopure precursors of (R)-thiochroman-4-amine. These catalytic methods are inherently more scalable than classical resolution or stoichiometric chiral auxiliary-based methods, as they require only small amounts of a chiral catalyst to produce large quantities of the desired enantiomer.

Future efforts will likely concentrate on optimizing catalyst loading, reaction conditions, and substrate scope to make these processes suitable for industrial-scale production. The development of continuous flow processes for these asymmetric syntheses could further enhance scalability and safety.

| Asymmetric Strategy | Catalyst/Reagent | Key Advantages | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Copper-Catalyzed Hydroallylation | CuCl/(R,R)-Ph-BPE | High atom economy, excellent enantioselectivity | Up to 99% |

| Organocatalytic Domino Reaction | Bifunctional Thiourea (B124793) | High stereoselectivity, metal-free | >99% |

| Amidine-Catalyzed Cascade | Homobenzotetramisole (HBTM) | Reagent-free, CO2 as sole byproduct | Up to 96% |

Exploration of Expanded Applications in Advanced Materials Science and Catalysis

The unique structural and electronic properties of the thiochroman scaffold suggest that this compound could find applications beyond pharmaceuticals, particularly in materials science and asymmetric catalysis.

In materials science, sulfur-containing heterocyclic compounds are of interest for their electronic properties. Theoretical investigations into related thiochroman derivatives have explored their phosphorescence mechanisms, suggesting potential for use in organic light-emitting diodes (OLEDs) or as components in photofunctional materials. mdpi.com The chiral nature of (R)-thiochroman-4-amine could be exploited to create chiral materials with unique optical properties, such as circularly polarized luminescence (CPL), which is a highly sought-after characteristic for applications in 3D displays and secure communications.

In the field of catalysis, chiral thioether-containing molecules have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions. researchgate.netbohrium.com The this compound structure contains both a chiral center and a thioether linkage, making it a viable candidate for a chiral ligand. The amine group can be readily functionalized to coordinate with various metal centers, creating a bidentate or tridentate ligand environment. Such ligands could be applied in a range of asymmetric transformations, including hydrogenations, allylic substitutions, and Michael additions. researchgate.net The rigid thiochroman backbone can impart a well-defined stereochemical environment around the metal center, potentially leading to high levels of enantiocontrol in catalytic processes. nih.gov

Future research in this area would involve the synthesis of various metal complexes incorporating (R)-thiochroman-4-amine-derived ligands and screening their catalytic activity and enantioselectivity in a battery of benchmark asymmetric reactions.

Design and Development of Advanced Biological Probes and Tools for Target Validation

Given the established biological activity of the thiochroman scaffold against various pathogens and cellular targets, there is a growing interest in developing derivatives of this compound as specialized biological probes. evitachem.comnih.govnih.gov Such tools are invaluable for target identification, validation, and for studying complex biological processes in real-time.

A key strategy involves the conjugation of a fluorescent reporter group (fluorophore) to the molecule. The primary amine functionality of (R)-thiochroman-4-amine serves as a convenient handle for chemical modification. It can be readily reacted with amine-reactive fluorophores, such as derivatives of fluorescein, rhodamine, or cyanine (B1664457) dyes, to create fluorescent probes. nih.govcaymanchem.comrsc.org These probes would retain the core thiochroman structure, allowing them to interact with their native biological targets, while the attached fluorophore would enable their visualization using fluorescence microscopy or flow cytometry.

Such fluorescently labeled versions of (R)-thiochroman-4-amine could be used to:

Visualize Target Localization: Determine the subcellular location of the compound's biological target within living cells.

Study Target Engagement: Quantify the binding of the compound to its target in real-time using techniques like fluorescence polarization or Förster Resonance Energy Transfer (FRET).

Develop High-Throughput Screens: Create assays to screen for other molecules that bind to the same target, accelerating the drug discovery process.

Furthermore, the thiochroman moiety itself, or in conjunction with a suitable reporter, could be developed into a sensor for specific analytes within a biological system. For example, probes based on the reactivity of thiols are widely used to detect changes in the cellular redox environment. rsc.org The inherent properties of the sulfur atom in the thiochroman ring could potentially be harnessed to design novel sensors for reactive oxygen species (ROS) or other biologically important molecules. researchgate.net

The development of these advanced tools will not only deepen our understanding of the mechanism of action of thiochroman-based compounds but also provide versatile instruments for broader biological and medicinal research.

Q & A

Q. How should enantiomeric excess (%ee) be reported to meet publication standards?

- Methodological Answer : Calculate %ee using the formula:

Include chiral chromatograms and optical rotation data in triplicate .

Literature & Collaboration

Q. What databases are recommended for tracking recent studies on thiochroman-4-amine derivatives?

Q. How can interdisciplinary teams optimize workflows for (R)-thiochroman-4-amine research?

- Methodological Answer : Assign roles (e.g., synthetic chemistry, computational modeling, bioassays) and use collaborative tools (e.g., LabArchives for data sharing). Hold weekly syncs to align on milestones (’s task distribution framework) .

Tables

Table 1: Key Characterization Data for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–182°C | |

| Optical Rotation ([α]D) | Polarimetry (c=0.32, CH2Cl2) | +40.3° | |

| HRMS (m/z) | ESI-TOF | 422.0789 (C20H25BrNO2S) |

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Diastereomeric byproducts | Incomplete chiral resolution | Optimize column chromatography |

| Oxidized sulfur species | Air exposure | Use inert atmosphere (N2/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。